7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
Compounds of this type generally belong to the class of organic compounds known as heterocyclic compounds (specifically, pyrimidines and derivatives). They contain a pyrimidine ring, which is a six-membered aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization and substitution. For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on the compound , I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrimidine derivatives, for example, can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would likely involve further studies to determine the compound’s biological activity, potential applications, and mechanism of action. This could involve in vitro and in vivo studies, as well as potentially developing new synthetic routes to improve the efficiency of its production .
properties
IUPAC Name |
7-bromo-3-(2-methoxyethyl)-2-methylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-8-17-14-12(15(20)18(8)5-6-21-2)13(19)10-7-9(16)3-4-11(10)22-14/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSHVXIJWMNUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=C(O2)C=CC(=C3)Br)C(=O)N1CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione |
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